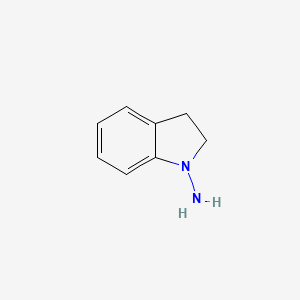

1-Aminoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFGGJFWKXTOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375420 | |

| Record name | 1-AMINOINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7633-56-9 | |

| Record name | 1-AMINOINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Aminoindoline and Its Derivatives

Transition Metal-Catalyzed Annulation Reactions for 1-Aminoindole (B1208307) Formation

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, offering pathways that are often more efficient, selective, and atom-economical than traditional methods. For the synthesis of 1-aminoindoles, rhodium catalysis, in particular, has proven highly effective in promoting C-H activation and subsequent annulation reactions. These approaches allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials and often operating under mild conditions.

Rhodium-Catalyzed C-H Activation and Cascade Annulation

Rhodium complexes, especially those in the +III oxidation state, are well-established catalysts for C-H activation and annulation reactions. These catalysts facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of heterocyclic systems like 1-aminoindoles through cascade processes. The inherent reactivity of rhodium allows for diverse coupling partners to be employed, leading to a variety of substituted 1-aminoindole derivatives.

Annulation with Hydrazines and Vinylene Carbonate Systems

A highly effective strategy for synthesizing unsubstituted 1-aminoindoles involves the rhodium-catalyzed [3+2] annulation of hydrazines with vinylene carbonate nih.govresearcher.lifersc.orgresearchgate.netrsc.orgrsc.orgglobalauthorid.comdntb.gov.uareferencecitationanalysis.com. This method is characterized by its step-economy, high yields, mild reaction conditions, and the absence of external oxidants nih.govrsc.orgrsc.orgrsc.org. Vinylene carbonate serves as a versatile synthon, acting as both an acetylene (B1199291) surrogate and a vinylene transfer agent in these transformations dntb.gov.ua. The reaction typically proceeds via C-H bond activation, followed by coordination with vinylene carbonate, migratory insertion, and subsequent intramolecular cyclization and C-N reductive elimination to form the 1-aminoindole ring system rsc.orgrsc.org.

Table 1: Rhodium-Catalyzed Annulation of Hydrazines with Vinylene Carbonate

| Hydrazine (B178648) Derivative | Vinylene Carbonate | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features | References |

| Hydrazines (general) | Vinylene Carbonate | [CpRhCl₂]₂ (5 mol%) | Zn(OAc)₂ (20 mol%) | t-BuOH | 80 | 16 | High yields | C2, C3-unsubstituted 1-aminoindoles, step-economical, mild, no external oxidants | nih.govrsc.org |

| Hydrazines (R²-subst.) | Vinylene Carbonate | [CpRhCl₂]₂ (5 mol%) | Zn(OAc)₂ (20 mol%) | t-BuOH | 80 | 16 | 58% (3ta), 42% (3va) | R²=Piv for 3ta, R²=Boc failed for 3ua | rsc.org |

| Hydrazines (general) | Vinylene Carbonate | Rh(III) | - | - | - | - | Up to 99% | Excellent regioselectivity, broad functional group tolerance | researcher.lifersc.orgresearchgate.netrsc.orgrsc.orgglobalauthorid.com |

Annulation with Hydrazines and Diazo Compounds/Carbene Precursors

Rhodium(III)-catalyzed reactions have also been developed for the synthesis of 1-aminoindoles by coupling arylhydrazines or their derivatives with diazo compounds or other carbene precursors researchgate.netrsc.orgnih.govrsc.orgmdpi.com. These methods often involve tandem C-H activation, cyclization, and condensation steps researchgate.netrsc.orgnih.gov. In some cases, hydrazones formed in situ from the condensation of hydrazines and carbonyl compounds serve as directing groups, while the N-N bond of the hydrazine moiety acts as an internal oxidant, facilitating a redox-neutral catalytic cycle rsc.orgacs.orgnih.govnih.govresearchgate.netresearchgate.net. Reactions performed in water have also been reported, obviating the need for external oxidants and demonstrating broad substituent scope nih.gov.

Table 2: Rhodium-Catalyzed Annulation with Diazo Compounds/Carbene Precursors

| Hydrazine Derivative | Carbene Precursor | Catalyst System | Solvent | Yield (%) | Key Features | References |

| 2-acetyl-1-arylhydrazines | Diazo compounds | Rh(III) | Water | Good to high | Tandem C-H activation, cyclization, condensation | nih.govmdpi.com |

| Arylhydrazines | Diazo compounds | Rh(III) | - | - | Tandem annulation | researchgate.netrsc.org |

| Arylhydrazines | Ketones + Diazo compounds | Rh(III) | - | - | Three-component reaction, hydrazone as directing group | rsc.orgmdpi.com |

Annulation with Hydrazines and Sulfoxonium Ylides

Sulfoxonium ylides have emerged as valuable and safer alternatives to diazo compounds as carbene precursors in rhodium-catalyzed annulation reactions rsc.org. Rhodium(III)-catalyzed C-H functionalization followed by intramolecular annulation between hydrazines and sulfoxonium ylides provides an efficient route to 1-aminoindole derivatives rsc.orgrsc.orgcore.ac.uk. This methodology is noted for its broad substrate scope, high chemoselectivity, and excellent functional group tolerance rsc.orgrsc.org.

Table 3: Rhodium-Catalyzed Annulation with Sulfoxonium Ylides

| Hydrazine Derivative | Carbene Precursor | Catalyst System | Yield (%) | Key Features | References |

| Hydrazines | Sulfoxonium ylides | Rh(III) | High | Broad substrate scope, chemoselectivity, functional group tolerance | rsc.orgrsc.orgcore.ac.uk |

Oxidative Annulation Mechanisms Utilizing Specific Oxidants

While many modern rhodium-catalyzed annulations are designed to be redox-neutral or utilize internal oxidants, some methods employ external oxidants. For instance, rhodium-catalyzed oxidative annulation of hydrazines with alkynes has been achieved using 1,3-dinitrobenzene (B52904) as an oxidant ecust.edu.cn. This approach was significant as it marked one of the first instances of using a nitrobenzene (B124822) compound as an oxidant in transition-metal-catalyzed C-H activation reactions, promoting the formation of 1-aminoindole derivatives under relatively mild conditions ecust.edu.cn.

In other studies, DFT calculations have elucidated mechanisms where the hydrazine moiety itself acts as an internal oxidant, facilitating a Rh(III)/Rh(I) or Rh(III)/Rh(V) catalytic cycle, depending on the specific hydrazine derivative and its substituents acs.orgresearchgate.net.

Table 4: Rhodium-Catalyzed Oxidative Annulation with Specific Oxidants

| Hydrazine Derivative | Coupling Partner | Catalyst System | Oxidant | Yield (%) | Key Features | References |

| Hydrazines | Alkynes | Rhodium | 1,3-dinitrobenzene | Good to high | First report of nitrobenzene as oxidant | ecust.edu.cn |

Regioselectivity and Substrate Scope in Rhodium-Catalyzed Transformations

Rhodium-catalyzed annulation reactions for 1-aminoindole synthesis generally exhibit excellent regioselectivity and broad functional group tolerance nih.govresearcher.lifersc.orgresearchgate.netrsc.orgrsc.orgglobalauthorid.com. The substrate scope is extensive, accommodating various substituted hydrazines and coupling partners. For example, meta-substituted phenylhydrazines typically lead to the preferential formation of the 6-substituted indole (B1671886) regioisomer mdpi.com. The ability to tolerate a wide array of functional groups on the starting materials is a significant advantage, allowing for the synthesis of complex 1-aminoindole derivatives without the need for protecting groups in many cases.

Palladium-Catalyzed Arylation and Cyclization Approaches

Palladium catalysis offers a versatile platform for constructing complex heterocyclic frameworks, including indoline (B122111) and indole derivatives, through various C-H activation and cross-coupling strategies.

Intramolecular N-H and C(sp2)-H Arylations of Functionalized 1-Aminoindoles

Palladium-catalyzed intramolecular arylation reactions have been developed for the synthesis of fused polycyclic systems. Specifically, research has focused on the selective intramolecular arylation of functionalized N,N′-substituted 1-aminoindoles, which involves the activation of both N-H and C(sp2)-H bonds. These methods, often employing catalytic systems like Pd(OAc)2 with phosphine (B1218219) ligands such as Dpephos, have demonstrated the ability to efficiently form fused indolo[2,1-a]phthalazines in high yields nih.govresearchgate.net. Furthermore, double C-H arylation at the C-2 and C-3 positions of N,N′-substituted 1-aminoindoles has been achieved, leading to the formation of complex scaffolds with potential biological interest nih.govresearchgate.net. While these studies primarily report on 1-aminoindoles, the underlying catalytic principles of intramolecular N-H and C(sp2)-H arylation are relevant to the broader field of amino-substituted heterocycles.

| Substrate Type | Catalyst System | Solvent | Conditions | Product Type | Yield | Citation |

| Functionalized N,N′-substituted 1-aminoindoles | Pd(OAc)2/Dpephos | DMA | Not specified | Fused indolo[2,1-a]phthalazines | High | nih.gov |

| N,N′-substituted 1-aminoindoles | Pd(OAc)2/Dpephos | DMA | Not specified | Complex scaffolds (double C-H arylation) | Not specified | nih.gov, researchgate.net |

Palladium/Norbornene Cooperative Catalysis in Amination Strategies

The palladium/norbornene (Pd/NBE) cooperative catalysis, often referred to as Catellani-type reactions, has emerged as a powerful tool for the vicinal difunctionalization of aryl halides and their ortho-C-H bonds, enabling the synthesis of various indole and indoline derivatives nih.govnih.gov. This strategy allows for the formation of C-C and C-N bonds in a cascade fashion. For instance, Pd/NBE catalysis has been employed in amination strategies to construct indole skeletons via C-H amination nih.gov. More specifically, research has demonstrated the synthesis of indoline derivatives through Pd/NBE-catalyzed ortho-amination/ipso-Heck cyclization cascades, utilizing N-benzoyloxy allylamines with ortho-substituted aryl iodides to yield C3,C4-disubstituted indoles nih.govresearchgate.net.

A notable example relevant to indoline synthesis with an amino substituent is the palladium-catalyzed synthesis of C7-aminoindoline. This method involves the reaction of an o-iodoaniline derivative with aziridine (B145994), employing a Pd(OAc)2 catalyst in conjunction with a p-chlorotriphenylphosphine ligand and 5-norbornene-2-carboxylate as a co-catalyst. The reaction proceeds in a toluene/dioxane mixture at 150 °C, affording C7-aminoindoline in 56% yield rsc.org. This approach highlights the utility of Pd/NBE systems in accessing substituted indoline scaffolds.

| Substrate Type | Coupling Partner/Reagent | Catalyst System | Ligand/Co-catalyst | Solvent/Conditions | Product Type | Yield | Citation |

| o-iodoaniline derivative | Aziridine | Pd(OAc)2 | p-chlorotriphenylphosphine, 5-norbornene-2-carboxylate | Toluene/dioxane, 150 °C | C7-aminoindoline | 56% | rsc.org |

| ortho-substituted aryl iodides | N-benzoyloxy allylamines | Pd/NBE | Not specified | Not specified | C3,C4-disubstituted indoles | Not specified | nih.gov, researchgate.net |

| Aryl iodides | Alkynes, N,N-dimethylhydroxylamine | Pd/NBE | Not specified | Not specified | Indoles | Not specified | nih.gov |

| Aryl halides | Amines/Ureas | Pd-catalyzed | Norbornene | Not specified | Indoline derivatives | Not specified | thieme-connect.com |

| Aryl iodides | Alkene-tethered N-electrophiles | Pd/NBE | Not specified | Not specified | 3,3-disubstituted indolines | Not specified | rsc.org |

Controllable Carbon Elimination Strategies in Indoline Synthesis

The controlled extrusion of norbornene via β-carbon elimination is a critical aspect in palladium/norbornene chemistry, influencing the outcome of cascade reactions in indoline synthesis rsc.org. This strategy allows for the fine-tuning of reaction pathways to selectively yield desired indoline structures. For example, the synthesis of C7-aminoindoline can be achieved by controlling this β-carbon elimination process. Utilizing an o-iodoaniline derivative as the substrate, aziridine as the reagent, and a catalytic system comprising Pd(OAc)2 with p-chlorotriphenylphosphine and 5-norbornene-2-carboxylate in toluene/dioxane at 150 °C, C7-aminoindoline is obtained in 56% yield, demonstrating the impact of controlled elimination on product formation rsc.org.

| Substrate Type | Reagent | Catalyst System | Ligand/Co-catalyst | Conditions | Product Type | Yield | Citation |

| o-iodoaniline derivative | Aziridine | Pd(OAc)2 | p-chlorotriphenylphosphine, 5-norbornene-2-carboxylate | Toluene/dioxane, 150 °C | C7-aminoindoline | 56% | rsc.org |

Copper-Catalyzed Intramolecular N-Arylation for 1-Aminoindoline Ring Closure

Copper catalysis plays a significant role in forming C-N bonds through intramolecular N-arylation, a key step in the synthesis of various nitrogen-containing heterocycles. While direct examples of copper-catalyzed intramolecular N-arylation specifically for the ring closure to form 1-aminoindoline are not detailed in the provided literature snippets, related copper-catalyzed methodologies for indole and indoline derivatives exist. For instance, copper(I)-catalyzed intramolecular N-arylation of aryl bromides has been reported for the synthesis of 1-amino-1H-indole-3-carboxylates researchgate.netjst.go.jp. Additionally, copper catalysis has been employed for the synthesis of other indoline scaffolds, such as 2-amino-3-cyanoindoles via intramolecular N-arylation of ketene (B1206846) aminals, often proceeding under mild conditions at room temperature with high yields researchgate.net. These methods, while not directly forming 1-aminoindoline, illustrate the utility of copper in related cyclization reactions.

| Substrate Type | Catalyst System | Conditions | Product Type | Yield | Citation |

| Boc-protected enehydrazines | Copper(I) | Not specified for closure | 1-amino-1H-indole-3-carboxylates | Not specified | researchgate.net, jst.go.jp |

| Ketene aminals | CuCl | Room temperature, 0.1-2 h | 2-amino-3-cyanoindoles | 60-99% | researchgate.net |

Non-Catalytic and Other Electrophilic N-Amination Strategies for 1-Aminoindolines

Electrophilic N-amination represents a distinct approach to introduce an amino group onto a nitrogen atom. Traditional methods often involve the use of strong bases and potentially hazardous N-aminating reagents acs.org. More contemporary strategies utilize a variety of electrophilic aminating agents. For the synthesis of 1-aminoindoles, reagents such as monochloramine (NH2Cl), hydroxylamine-O-sulfonic acid (HOSA), and phenyliodine bis(trifluoroacetate) (PIFA) have been successfully employed researchgate.net. These methods can achieve N-amination of indole heterocycles, yielding 1-aminoindoles with good to excellent yields ranging from 45% to 97% researchgate.net. While these strategies are effective for the synthesis of 1-aminoindoles, direct application or specific examples for the synthesis of 1-aminoindoline are not explicitly detailed in the provided literature.

| Substrate Type | Aminating Agent | Conditions | Product Type | Yield | Citation |

| Indole heterocycles | Monochloramine (NH2Cl) | Not specified | 1-aminoindoles | 45-97% | researchgate.net |

| Indole heterocycles | HOSA | Not specified | 1-aminoindoles | 45-97% | researchgate.net |

| α-arylhydrazones | PIFA (oxidant) | Metal-free | N-aminoindoles | Not specified |

Green Chemistry Principles in 1-Aminoindoline Synthesis

The principles of green chemistry, emphasizing sustainability, reduced waste, and the use of environmentally benign solvents and reagents, are increasingly being integrated into synthetic methodologies. For the synthesis of amino-substituted heterocycles, reactions in aqueous media, solvent-free conditions, and the use of recyclable catalysts are highly desirable semanticscholar.orgimist.maingentaconnect.com.

Chemical Reactivity and Transformation Pathways of 1 Aminoindoline

Functional Group Reactivity and Selective Transformations

The presence of both the indoline (B122111) ring system and the exocyclic amino group provides multiple sites for chemical modification. Understanding the reactivity of each component allows for selective transformations.

The exocyclic amino group (-NH₂) in 1-aminoindoline behaves as a typical primary amine. It exhibits nucleophilic character and moderate basicity, enabling it to participate in a range of reactions. These include:

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This is a common method for protecting the amine or introducing specific functionalities solubilityofthings.commsu.edu.

Alkylation: Alkylation of the amino group can occur with alkyl halides or other alkylating agents, leading to secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, and over-alkylation can lead to quaternary ammonium (B1175870) salts solubilityofthings.commsu.edu.

Schiff Base Formation: Condensation with aldehydes or ketones can yield imines (Schiff bases), which are valuable intermediates in further synthetic elaborations.

The basicity of the amino group allows it to be protonated by acids, forming ammonium salts, which can influence solubility and reactivity.

The indoline ring system, with its saturated pyrroline (B1223166) moiety fused to a benzene (B151609) ring, offers distinct sites for functionalization.

Electrophilic Aromatic Substitution: The benzene portion of the indoline ring can undergo electrophilic aromatic substitution reactions, although the electron-donating nature of the saturated amine may influence regioselectivity compared to indole (B1671886). Studies on related aminoindoles have shown functionalization on the benzene ring, for instance, at the C5 position via Friedel-Crafts alkylation, often catalyzed by organocatalysts nih.govacs.org.

Functionalization of the Saturated Ring: The saturated pyrroline ring itself can be functionalized. For example, specific methodologies have been developed for the functionalization of the indoline ring at the C7 position, demonstrating tolerance to various functional groups such as halogens and electron-withdrawing groups like nitro (-NO₂) and methyl ester (-CO₂Me) rsc.orgresearchgate.net. N-alkylation or N-acylation at the indoline nitrogen (N1) is also a common derivatization strategy, leveraging the reactivity of the exocyclic amino group organic-chemistry.org.

Carbene intermediates play a significant role in the synthesis and transformation of 1-aminoindole (B1208307) and related structures. Rhodium(III)-catalyzed annulation reactions, for instance, often proceed via carbene intermediates generated from diazo compounds or sulfoxonium ylides. These reactions are efficient routes to the 1-aminoindole scaffold. For example, the Rh(III)-catalyzed annulation of hydrazines with diazo compounds or vinylene carbonate allows for the synthesis of 1-aminoindoles through tandem C–H activation, cyclization, and condensation steps rsc.orgresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.net. Specifically, reactions involving 1-aminoindoline derivatives have been reported in the context of aza-Nazarov cyclizations, where carbene-like intermediates are implicated in ring formation rsc.org.

Indoline Ring Functionalization and Derivatization Studies

Annulation and Cyclization Reactions Involving 1-Aminoindoline Scaffolds

1-Aminoindoline and its derivatives serve as valuable scaffolds for constructing more complex fused heterocyclic systems through annulation and cyclization reactions.

Rhodium(III)-Catalyzed Annulations: Transition metal catalysis, particularly using Rh(III) complexes, has emerged as a powerful tool for constructing 1-aminoindole derivatives. These reactions typically involve the annulation of hydrazines with partners like vinylene carbonate or diazo compounds, leading to the formation of the indole core with the characteristic N-amino group rsc.orgresearchgate.netrsc.orgnih.govresearchgate.net. These methods often exhibit high yields, good functional group tolerance, and regioselectivity.

Palladium-Catalyzed Cyclizations: Palladium catalysis is also employed for the synthesis of 1-aminoindoles. For example, Pd-catalyzed domino reactions involving 2-halo-phenylacetylenes and simple hydrazines provide substituted 1-aminoindoles under mild conditions researchgate.net. Palladium-catalyzed C–H activation followed by arylation has also been utilized for the synthesis of fused polycyclic 1-aminoindoles acs.org.

Aza-Nazarov Cyclizations: 1-Aminoindoline derivatives can participate in aza-Nazarov cyclizations, often initiated by Friedel-Crafts alkylation with electrophiles like α-bromocinnamic aldehydes, leading to chiral annulated indole structures acs.orgrsc.org.

Ring Enlargement Reactions: The 1-aminoindole scaffold can undergo ring enlargement reactions. For instance, they can be transformed into cinnoline (B1195905) derivatives through processes involving N-N bond cleavage and cyclization acs.org.

Table 1: Key Annulation and Cyclization Reactions of 1-Aminoindoline Scaffolds

| Reaction Type / Catalyst | Reactants | Product Scaffold | Key Features / Yields | Citation |

| Rh(III)-catalyzed Annulation | Hydrazines + Vinylene Carbonate | 1-Aminoindoles | High yields, mild conditions, regioselective researchgate.netrsc.orgnih.gov | researchgate.netrsc.orgnih.gov |

| Rh(III)-catalyzed Annulation | 2-Acetyl-1-arylhydrazines + Diazo Compounds | 1-Aminoindoles | Tandem C–H activation, cyclization, condensation; often in water researchgate.net | researchgate.net |

| Pd-catalyzed Domino Reaction | 2-Halo-phenylacetylenes + Simple Hydrazines | 1-Aminoindoles | Versatile, efficient, mild conditions, good to excellent yields researchgate.net | researchgate.net |

| Aza-Nazarov Cyclization | 1-Aminoindoline derivatives + α-Bromocinnamic aldehydes | Annulated Indoles | Organocatalytic, enantioselective potential acs.orgrsc.org | acs.orgrsc.org |

| Palladium-catalyzed C–H Arylation | Functionalized N,N′-substituted 1-aminoindoles | Fused Polycycles | Sequential N–H and C–H arylation acs.org | acs.org |

| Ring Enlargement | 1-Aminoindoles | Cinnoline Derivatives | Transformation involving N-N bond cleavage acs.org | acs.org |

Rearrangement Reactions and Tautomerism (e.g., Dihydrocinnolines to 1-Aminoindoles)

1-Aminoindoline and related structures can undergo significant rearrangements, particularly those involving the transformation of dihydrocinnolines.

Dihydrocinnoline to 1-Aminoindole Rearrangement: A notable transformation involves the rearrangement of 2,3-dihydrocinnolines to 1-aminoindoles. This process typically occurs under acidic conditions and involves the cleavage of the N-N bond, leading to the formation of the indole ring system with the exocyclic amino group researchgate.netntu.edu.sg. The reverse transformation, where aminoindoles can act as precursors to 1,4-dihydrocinnolines via radical rearrangement, has also been reported thieme-connect.com.

Tautomerism: While specific instances of tautomerism directly involving 1-aminoindoline are not extensively detailed in the provided literature, the general phenomenon of tautomerism, particularly prototropic tautomerism involving the migration of a proton and a double bond shift, is a fundamental concept in organic chemistry. Compounds with similar structural motifs, such as 2-aminoindoles, have been observed to exist in tautomeric mixtures researchgate.net. The presence of the amino group and the heterocyclic ring system suggests that tautomeric equilibria could potentially influence the reactivity or observed forms of 1-aminoindoline under certain conditions wikipedia.orgnumberanalytics.com.

Table 2: Rearrangement Pathways Involving Aminoindoline/Aminoindole Systems

| Reaction Type | Starting Material | Product Type | Key Transformation | Citation |

| Dihydrocinnoline Rearrangement | 2,3-Dihydrocinnoline | 1-Aminoindole | Acid-catalyzed rearrangement with N-N bond cleavage ntu.edu.sg | ntu.edu.sg |

| Aminoindole to Dihydrocinnoline | 1-Aminoindole derivatives | 1,4-Dihydrocinnolines | Radical rearrangement through diazirine intermediates thieme-connect.com | thieme-connect.com |

| Aza-Nazarov Cyclization | 1-Aminoindoline derivatives | Various Heterocycles | Involves carbene-like intermediates generated from α-bromocinnamic aldehydes acs.orgrsc.org | acs.orgrsc.org |

Compound List

1-Aminoindoline

1-Aminoindole

Indoline

Indole

Dihydrocinnoline

1,4-Dihydrocinnoline

2,3-Dihydrocinnoline

Cinnoline

N-aminoindole

2-Aminoindole

5-Aminoindole

4-Aminoindole

7-Aminoindoline

Indole N-oxide

Indol-1-amine

1H-Indol-1-amine

N-phenylhydroxylamine

Keto-enol tautomers

Enamine-imine tautomers

Amide-imidic acid tautomers

Biguanide

Guanidine

Tryptophan

Melatonin

Serotonin

Ropinirole

Mechanistic Elucidation of 1 Aminoindoline Transformations

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) and Transition State Theory (TST), plays a pivotal role in dissecting reaction mechanisms, identifying transient species, and quantifying energy barriers. These theoretical tools provide invaluable insights into molecular behavior that can be challenging to observe directly through experimentation.

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely utilized to investigate reaction mechanisms by calculating potential energy surfaces, identifying reaction pathways, and characterizing intermediates and transition states nrel.govnih.gov. In the synthesis of 1-aminoindoline derivatives, DFT has been instrumental in elucidating the intricate steps involved in transition-metal-catalyzed transformations, such as Rh(III)-catalyzed C–H activation and annulation reactions acs.org.

Studies have proposed mechanisms involving key steps like reversible C–H activation, alkene insertion, and Grignard-type addition to form the 1-aminoindoline core mdpi.com. For instance, DFT calculations have been employed to analyze the Rh(III)-catalyzed cyclization of 2-acetyl-1-arylhydrazines with diazo compounds. These investigations have detailed proposed mechanisms that often include deprotonation, C–H bond activation, carbene insertion into the Rh–C bond, and subsequent cyclization and condensation steps acs.org. The identification of active catalytic species, such as Cp*Rh(OAc)₂ (K), and the characterization of intermediates and transition states are common outcomes of these DFT studies acs.org. Furthermore, DFT has been used to calculate reaction energies and characterize reactive intermediates, including radicals, which are often short-lived and difficult to isolate experimentally nrel.gov. Detailed DFT analyses, such as those performed on the reaction of aminoguanidine (B1677879) with methylglyoxal, have yielded comprehensive free-energy profiles, identified rate-determining steps, and calculated apparent activation energies, offering a molecular-level understanding of the reaction nih.gov.

Transition State Theory and Energy Profile Analysis for 1-Aminoindole (B1208307) Formation

Transition State Theory (TST) provides a theoretical framework for understanding the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and activated transition state complexes uleth.cawikipedia.org. By analyzing energy profiles, TST allows for the determination of activation energies and other activation parameters, which are critical for predicting reaction rates and understanding kinetic control wikipedia.orgsolubilityofthings.com.

In the context of 1-aminoindole formation and related transformations, TST, often in conjunction with DFT calculations, is used to map out the energetic landscape of the reaction jlu.edu.cn. This involves identifying the highest energy point along the reaction coordinate—the transition state—and calculating the energy barrier that must be overcome for the reaction to proceed solubilityofthings.com. Studies investigating indole (B1671886) formation from aniline (B41778) and glycol, for example, have applied general transition state theory to project possible reaction paths, optimize geometries of intermediates and transition states, and calculate activation energies jlu.edu.cn. Mechanistic studies supporting pathways involving alkene insertion and subsequent addition to polarized double bonds also implicitly rely on energy profile analysis to understand the feasibility and rate of these steps, including the prevention of competing pathways like β-hydride elimination mdpi.comnih.gov.

Quantum Chemical Calculations of Reactive Intermediates

Quantum chemical calculations are indispensable for the study of reactive intermediates, which are typically short-lived, high-energy species that are difficult to observe or isolate experimentally nrel.govwayne.edu. These calculations provide detailed electronic structure information, geometries, and energies of these transient species, thereby offering crucial insights into reaction mechanisms lumenlearning.com.

Experimental Mechanistic Probes and Intermediates Characterization

While computational methods provide theoretical predictions, experimental techniques are essential for validating these findings and providing direct evidence for proposed mechanisms and intermediates. A variety of experimental approaches can be employed to probe reaction mechanisms.

Mechanistic control experiments are a fundamental tool, involving systematic variations in reaction conditions (e.g., temperature, concentration, solvent) to observe their effect on reaction rates and product distribution chemrxiv.org. These experiments can help differentiate between proposed pathways and identify the rate-determining step. For example, kinetic studies, such as the analysis of reaction orders or the use of isotopic labeling, can provide direct evidence for bond-breaking and bond-forming events acs.org.

The characterization of reactive intermediates, though challenging, can be achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Electron Paramagnetic Resonance (EPR) if the intermediates are sufficiently stable or can be trapped lumenlearning.com. Techniques such as chemical trapping, where a reactive intermediate is reacted with a known reagent to form a stable product, can also provide indirect evidence for its existence lumenlearning.com. Furthermore, studies have utilized visualization techniques like microscopy in conjunction with other analytical methods to characterize the insertion mechanisms of peptides into membranes, demonstrating the power of combining different experimental approaches for mechanistic elucidation nih.gov. In the context of catalytic reactions, experimental observations often guide the development of theoretical models, creating a synergistic relationship between computation and experimentation acs.org.

Role of Catalysts and Additives in Directing Reaction Pathways

Catalysts and additives are critical in directing the reaction pathways of 1-aminoindoline transformations, primarily by lowering the activation energy and influencing selectivity studysmarter.co.uklongdom.orgsolubilityofthings.com. Transition metal catalysts, particularly Rh(III) complexes, are frequently employed in the synthesis of 1-aminoindoline derivatives through C–H activation and annulation processes acs.orgmdpi.comrsc.orgacs.org.

The choice of catalyst and its associated ligands significantly impacts the reaction pathway. For example, Rh(III) catalysts, often paired with cyclopentadienyl (B1206354) (Cp*) ligands, have been successfully used in conjunction with co-catalysts like cesium acetate (B1210297) (CsOAc) to promote C–H functionalization reactions acs.orgacs.org. These catalytic systems facilitate key steps such as C–H bond activation and carbene insertion acs.org.

Directing groups are also crucial additives that guide the catalyst to a specific site on the substrate, thereby controlling regioselectivity and enabling cascade reactions mdpi.comacs.org. Examples include diazenecarboxylates mdpi.com and N-Boc protected hydrazines or hydrazones acs.org, which can activate adjacent C–H bonds. The electronic and steric properties of substituents on these directing groups can play a vital role in dictating the reaction outcome, for instance, by preventing undesirable side reactions like β-hydride elimination nih.gov. Additives such as bases (e.g., CsOAc) are often necessary to facilitate deprotonation steps in the catalytic cycle, which are crucial for initiating C–H activation acs.org. In some cases, external oxidants may be used to facilitate catalyst turnover or achieve specific transformations, although many modern catalytic systems aim to operate under redox-neutral conditions nih.govrsc.org.

Compound List

1-Aminoindoline

1-Aminoindole

2-acetyl-1-arylhydrazine

Diazenecarboxylate

N-Boc hydrazines

N-Boc hydrazones

Cp*RhCl₂

Cp*Rh(OAc)₂

Cesium acetate (CsOAc)

Aminoguanidine

Methylglyoxal

Aniline

Glycol

Advanced Spectroscopic and Structural Characterization of 1 Aminoindoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-aminoindoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular framework. bhu.ac.in

In ¹H NMR spectra of 1-acetyl-1-aminoindoline derivatives, the protons on the aromatic ring typically appear as multiplets in the range of δ 6.6-7.7 ppm. rsc.org The protons of the five-membered indoline (B122111) ring, specifically the CH₂ groups at positions 2 and 3, exhibit characteristic signals that are crucial for confirming the indoline scaffold. For instance, in N-[(imidazolin-2-yl)amino]indoline, the CH₂ protons at position 3 appear as a triplet at approximately δ 3.06 ppm, while the CH₂ protons at position 2 show a triplet around δ 3.91 ppm. ptfarm.pl

The splitting of signals into doublets, triplets, or quartets, as described by the n+1 rule, reveals the number of hydrogen atoms on adjacent carbons. libretexts.org This spin-spin coupling is fundamental for establishing the connectivity of the molecule. High-resolution spectra allow for the determination of coupling constants (J values), which can provide information about the dihedral angles between protons and thus help in elucidating the stereochemistry of chiral derivatives. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively map out proton-proton and proton-carbon correlations, respectively, which is especially valuable for complex substituted derivatives. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. ucl.ac.uk In 1-acetyl-1-aminoindoline derivatives, the carbonyl carbon of the acetyl group typically resonates around δ 169 ppm. rsc.org The aromatic carbons show signals in the δ 110-152 ppm region, while the aliphatic carbons of the indoline ring are found further upfield. rsc.orgptfarm.pl

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-acetyl-1-amino-5-(trifluoromethyl)indole | 9.76 (bs, 1H), 8.15 (bs, 1H), 7.33-7.37 (t, 1H), 6.94-7.01 (m, 3H), 1.92 and 1.86 (2×s, 3H) | 169.2, 150.0, 129.8, 115.5, 114.4, 114.3, 107.7, 20.5 | rsc.org |

| N-acetyl-1-amino-5-fluoroindole | 9.70 (bs, 1H), 7.97 (bs, 1H), 7.05-7.09 (t, 1H), 6.82-6.84 (d, 2H), 6.67-6.69 (d, 1H), 1.90 and 1.85 (2×s, 3H) | 169.1, 151.1, 130.6, 122.0, 120.6, 114.1, 111.0, 20.6 | rsc.org |

| N-acetyl-1-amino-2-phenylindole | 9.75 (bs, 1H), 7.98 (bs, 1H), 7.63-7.70 (m, 4H), 6.92-7.35 (m, 5H), 1.964 and 1.904 (2×s, 3H) | 169.0, 147.1, 134.3, 128.4, 127.8, 127.5, 126.1, 125.8, 122.1, 116.1, 104.5, 20.7 | rsc.org |

Table 1: Representative ¹H and ¹³C NMR data for selected 1-aminoindole (B1208307) derivatives.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about a molecule's weight and structure. bcms.edu.iq High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). bu.edu.eg This precision allows for the unambiguous determination of the molecular formula of a 1-aminoindoline derivative by comparing the experimentally measured exact mass with the calculated mass for a proposed formula. youtube.com

The ionization process in a mass spectrometer often causes the molecular ion (M⁺•) to break apart into smaller, charged fragments. savemyexams.com The analysis of this fragmentation pattern provides a structural fingerprint of the molecule. For 1-aminoindoline and its derivatives, characteristic fragmentation pathways can include the loss of the amino group, cleavage of the five-membered ring, or loss of substituents from the aromatic ring. Analyzing these fragments helps to confirm the proposed structure. bcms.edu.iq

Furthermore, the "Nitrogen Rule" in mass spectrometry states that a molecule with an odd molecular weight typically contains an odd number of nitrogen atoms. bu.edu.eg Since 1-aminoindoline (C₈H₁₀N₂) has an even molecular weight (approx. 134.18 g/mol ), its derivatives will follow this rule, providing a quick check for structural integrity during analysis.

| Derivative | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| N-acetyl-1-amino-2-methylindole | C₁₁H₁₅N₂O | 191.1184 | 191.1179 | rsc.org |

| N-acetyl-1-amino-5-bromoindole | C₁₀H₁₁BrN₃O | 268.0136 | 268.0131 | rsc.org |

| N-acetyl-1-amino-2-phenylindole | C₁₆H₁₅N₂O | 251.1184 | 251.1182 | rsc.org |

Table 2: High-Resolution Mass Spectrometry (HRMS) data confirming the molecular formulas of selected 1-aminoindole derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.orgedinst.com An IR spectrum is generated when a molecule absorbs infrared radiation, causing specific bonds to stretch or bend. vscht.cz For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org

For 1-aminoindoline and its derivatives, IR spectroscopy is excellent for confirming the presence of key functional groups. wpmucdn.com

N-H Vibrations: Primary amines (–NH₂) show two characteristic stretching bands in the 3300-3500 cm⁻¹ region (one symmetric, one asymmetric). The N-H bending (scissoring) vibration appears around 1600 cm⁻¹. wpmucdn.com

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the indoline ring appear just below 3000 cm⁻¹. vscht.cz

C=C Vibrations: Aromatic ring stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. vscht.cz

Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). wikipedia.org It provides information about vibrational modes that cause a change in the molecule's polarizability. It is particularly sensitive to non-polar, symmetric bonds and is highly effective for characterizing the carbon backbone of a molecule. renishaw.com Water is a weak Raman scatterer, making it a suitable solvent for analysis. wikipedia.org While direct Raman spectra for 1-aminoindoline are not widely published, analysis of related amino-containing compounds shows its utility in identifying skeletal vibrations and symmetric stretches that may be weak or absent in the IR spectrum. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Typical IR Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 (two bands) | wpmucdn.com |

| C-H Stretch (aromatic) | Aryl C-H | 3000 - 3100 | vscht.cz |

| C-H Stretch (aliphatic) | Alkyl C-H | 2850 - 3000 | vscht.cz |

| C=O Stretch (in acetyl derivatives) | Amide | ~1655 | rsc.org |

| N-H Bend (scissoring) | Primary Amine | ~1600 - 1650 | wpmucdn.com |

| C=C Stretch (aromatic) | Aromatic Ring | ~1400 - 1600 | vscht.cz |

Table 3: Characteristic Infrared (IR) absorption frequencies for functional groups present in 1-aminoindoline and its derivatives.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. masterorganicchemistry.com For aromatic molecules like 1-aminoindoline, the most significant electronic transitions are typically π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding).

The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε). These values are sensitive to the molecule's electronic structure and the extent of its conjugated π-system. The indoline core fused to the amino group constitutes a chromophore that absorbs UV light. For 5-aminoindole, a related compound, absorption maxima are observed in the UV region, which can be attributed to the π→π* transitions of the aromatic system. nist.gov

Modifications to the 1-aminoindoline structure, such as the addition of substituents to the aromatic ring or alterations that increase conjugation, will cause shifts in the λ_max. A shift to a longer wavelength (bathochromic or red shift) indicates a lowering of the energy gap between the orbitals, often due to increased conjugation. These studies provide valuable insight into the electronic properties of the molecule and how they can be tuned through chemical modification. mdpi.com

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This method involves diffracting a beam of X-rays off a crystalline sample. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom. wikipedia.org

For derivatives of 1-aminoindoline that can be grown into high-quality single crystals, X-ray analysis provides unambiguous data on:

Bond lengths and angles: Confirming the geometry of the indoline and aromatic rings.

Conformation: Revealing the preferred three-dimensional shape of the molecule.

Stereochemistry: Absolutely assigning the configuration of any chiral centers.

Intermolecular interactions: Identifying and measuring hydrogen bonds, π-π stacking, and other forces that govern how the molecules pack together in the crystal lattice.

For example, X-ray crystallographic studies have been successfully performed on various synthesized 1-aminoindole derivatives, confirming their molecular structures and providing detailed geometric parameters. rsc.orgresearchgate.netrsc.org Such data is invaluable for understanding structure-activity relationships and for computational modeling studies.

Synthetic Applications and Chemical Utility of 1 Aminoindoline

1-Aminoindoline as a Key Intermediate in Complex Molecule Synthesis

1-Aminoindoline serves as a versatile synthon, facilitating the construction of complex molecular frameworks through a variety of synthetic transformations. Its utility spans the creation of diverse heterocyclic systems and the development of scaffolds with potential biological relevance.

The ability of 1-aminoindoline to participate in cyclization and annulation reactions makes it an invaluable precursor for synthesizing various nitrogen-containing heterocycles. Notably, it is instrumental in the formation of cinnolines and indolo[2,1-a]phthalazines.

Cinnoline (B1195905) Synthesis: A well-established method for cinnoline synthesis involves the ring enlargement of 1-aminoindoles. This transformation typically requires an oxidative step, where nitrobenzene (B124822) has been identified as an effective reagent, achieving yields of up to 92% for substituted cinnolines oup.com. Furthermore, copper-catalyzed intramolecular N-arylation of hydrazines and hydrazones derived from 3-haloaryl-3-hydroxy-2-diazopropanoates provides a facile access to both cinnolines and dihydrocinnolines acs.orgnih.gov.

Indolo[2,1-a]phthalazine Synthesis: Palladium-catalyzed intramolecular arylation reactions, involving both N–H and C(sp²)-H bond activation of functionalized N,N′-substituted 1-aminoindoles, efficiently furnish fused indolo[2,1-a]phthalazines in high yields nih.govacs.orgresearchgate.netmolaid.com. These reactions often proceed rapidly in solvents like DMA, utilizing catalytic systems such as Pd(OAc)₂/Dpephos. One-pot double C–H arylation at the C-2 and C-3 positions of N,N′-substituted 1-aminoindoles can also lead to complex scaffolds of biological interest nih.govacs.org.

Other Nitrogen Heterocycles: Rhodium(III)-catalyzed C–H activation and annulation reactions represent a powerful approach for constructing various nitrogen-containing heterocycles, including 1-aminoindole (B1208307) derivatives rsc.orgrsc.orgrsc.orgnih.gov. These methods often involve the cyclization of 2-acetyl-1-arylhydrazines with diazo compounds, proceeding efficiently in water under redox-neutral conditions rsc.orgrsc.org. Additionally, Rh(III)-catalyzed annulation reactions of hydrazines with sulfoxonium ylides provide access to 1-aminoindole derivatives with broad substrate scope and high chemoselectivity rsc.orgrsc.orgrsc.orgjst.go.jp. Redox-neutral [3+2] cyclization of hydrazines with vinylene carbonate, catalyzed by rhodium, also offers high regioselectivity and functional group tolerance for synthesizing 1-aminoindole derivatives .

Table 1: Synthesis of Nitrogen-Containing Heterocycles from 1-Aminoindoline

| Heterocycle Type | Key Precursor/Starting Material | Synthetic Method | Key Reagents/Catalysts | Yield (Typical) | Reference(s) |

| Cinnolines | 1-Aminoindoles | Ring enlargement with oxidation | Nitrobenzene | Up to 92% | oup.com |

| Cinnolines/Dihydrocinnolines | Hydrazines/Hydrazones | Cu-catalyzed intramolecular N-arylation | Cu catalyst | Good | acs.org, nih.gov |

| Indolo[2,1-a]phthalazines | N,N′-substituted 1-aminoindoles | Pd-catalyzed intramolecular arylation (N–H and C–H) | Pd(OAc)₂/Dpephos | High | nih.govacs.orgresearchgate.netmolaid.com |

| 1-Aminoindole derivatives | 2-Acetyl-1-arylhydrazines | Rh(III)-catalyzed C–H activation/annulation with diazo cpds | [CpRhCl₂]₂, AgSbF₆, CsOAc | Up to 95% | rsc.orgrsc.orgrsc.orgnih.gov |

| 1-Aminoindole derivatives | Hydrazines + Sulfoxonium ylides | Rh(III)-catalyzed C–H functionalization/annulation | RhCp(CH₃CN)₃₂, Zn(OAc)₂ | Up to 79% | rsc.orgrsc.orgrsc.orgjst.go.jp |

| 1-Aminoindoline derivatives | Hydrazines + Vinylene carbonate | Redox-neutral [3+2] cyclization | Rh catalyst | Up to 99% |

1-Aminoindoline and its derivatives serve as crucial building blocks for constructing molecular scaffolds that exhibit significant biological activity. While clinical applications are outside the scope of this discussion, the inherent structural properties of these scaffolds are of great interest in medicinal chemistry and drug discovery.

Antimalarial Activity: Aminoindoles, as a class, have been identified as scaffolds with potent activity against Plasmodium falciparum. Compounds derived from this core structure have demonstrated promising in vitro efficacy, highlighting the potential of the aminoindole framework in developing new antimalarial agents nih.gov.

General Bioactive Molecules: The indole (B1671886) nucleus is a prevalent motif in numerous natural products and pharmaceuticals. Derivatives of 1-aminoindoline are found in molecules with diverse biological properties, underscoring its value in creating complex structures with potential therapeutic applications . The ability to functionalize the indole ring and the N-amino group allows for the generation of diverse chemical libraries for screening and development.

Table 2: 1-Aminoindoline as a Building Block for Bioactive Scaffolds

| Scaffold Type / Derivative | General Area of Application/Interest | Key Structural Features / Role of 1-Aminoindoline | Reference(s) |

| Aminoindoles | Antimalarial activity | Core scaffold for potent activity against P. falciparum | nih.gov |

| Indole Derivatives | General bioactive molecules | Core structure in molecules with antihypertensive and cognitive enhancer properties (e.g., Indapamide, Besipirdine) | |

| Nitrogen Heterocycles | Diverse biological activities | Fundamental building block for complex fused systems | rsc.orgresearchgate.net |

The N-amino group of 1-aminoindoline provides a reactive handle for further derivatization, leading to the synthesis of N-aminoindole ureas and related conjugates. These transformations are often achieved by reacting the aminoindole with isocyanates.

N-Aminoindole Urea (B33335) Synthesis: A direct route to N-aminoindole ureas involves the reaction of a suitable 1-aminoindole intermediate, such as ethyl 1-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate, with aryl isocyanates in a solvent like pyridine. This reaction typically proceeds in good yields, yielding the desired urea derivatives researchgate.net.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Aminoindoline via Rh(III)-catalyzed C–H activation?

- Methodological Answer : Focus on optimizing catalyst loading (e.g., [Cp*RhCl₂]₂), solvent selection (polar aprotic solvents like DCE), and temperature (80–120°C). Monitor reaction progress via TLC or HPLC to minimize β-hydride elimination, a common side reaction. Use additives like AgSbF₆ to enhance catalytic activity. Reference literature protocols for chiral indole scaffold synthesis, ensuring reproducibility by replicating stoichiometric ratios .

- Data Analysis : Compare yields under varying conditions (e.g., 72% yield at 100°C vs. 58% at 80°C) to identify optimal parameters.

Q. How should researchers characterize 1-Aminoindoline derivatives using spectroscopic methods?

- Methodological Answer : Employ a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 1.5–3.0 ppm).

- IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 135.0688 for C₈H₁₀N₂).

Advanced Research Questions

Q. How can researchers address contradictions in catalytic efficiency when using 1-Aminoindoline in heterocycle synthesis?

- Methodological Answer :

- Variable Control : Systematically test substrate electronic effects (e.g., electron-withdrawing vs. donating groups on the indoline ring).

- Statistical Analysis : Apply ANOVA to compare reaction yields across ≥3 independent trials, identifying outliers or systematic errors.

- Mechanistic Probes : Use deuterium labeling or kinetic isotope effects (KIE) to study rate-determining steps, such as C–H bond cleavage vs. migratory insertion .

Q. What strategies mitigate β-hydride elimination in Grignard-type additions involving 1-Aminoindoline?

- Methodological Answer :

- Pre-Complexation : Pre-treat Rh catalysts with ligands (e.g., bidentate phosphines) to stabilize intermediates.

- Additive Screening : Introduce Lewis acids (e.g., Zn(OTf)₂) to accelerate migratory insertion over elimination.

- Kinetic Studies : Use stopped-flow IR to monitor intermediate lifetimes and adjust reaction quenching times .

- Data Interpretation : Correlate turnover frequency (TOF) with additive concentration to identify optimal ratios (e.g., TOF peaks at 0.5 equiv Zn(OTf)₂).

Q. How can researchers design experiments to optimize enantioselectivity in chiral 1-Aminoindoline derivatives?

- Methodological Answer :

- Chiral Ligand Screening : Test ligands like BINAP or Salen for asymmetric induction.

- DOE (Design of Experiments) : Use a factorial design to evaluate interactions between temperature, solvent polarity, and ligand chirality.

- HPLC Chiral Analysis : Measure enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak IA) .

Data Analysis & Contradiction Resolution

Q. How should researchers analyze conflicting data on 1-Aminoindoline’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Meta-Analysis : Conduct a systematic review (PRISMA guidelines) to aggregate data from ≥10 studies, assessing biases via funnel plots .

- Controlled Replication : Reproduce disputed experiments with standardized conditions (e.g., fixed catalyst loading, inert atmosphere).

- Error Source Identification : Use root-cause analysis (e.g., Ishikawa diagrams) to trace discrepancies to variables like impurity profiles or moisture sensitivity .

Q. What frameworks guide hypothesis formulation for novel 1-Aminoindoline applications?

- Methodological Answer :

- PICO Framework : Define Population (e.g., catalytic systems), Intervention (e.g., ligand modification), Comparison (e.g., traditional amines), and Outcomes (e.g., yield, ee) .

- FINER Criteria : Ensure hypotheses are Feasible (lab resources), Interesting (addresses catalytic bottlenecks), Novel (unexplored ligand combinations), Ethical (non-toxic byproducts), and Relevant (drug discovery applications) .

Research Design & Limitations

Q. What are common limitations in 1-Aminoindoline studies, and how can they be addressed?

- Methodological Answer :

- Limitation : Low catalytic turnover due to metal leaching.

- Solution : Use heterogeneous catalysts (e.g., Rh-supported MOFs) or flow chemistry to improve recyclability.

- Documentation : Explicitly state limitations in the "Discussion" section, proposing future studies on catalyst stability .

Q. How to structure a research proposal on 1-Aminoindoline’s mechanistic pathways?

- Methodological Answer :

- Background Section : Cite Glorius’ 2014 work on intermolecular C–H activation as foundational literature .

- Experimental Design : Include a Gantt chart with milestones for kinetic studies, DFT calculations, and scale-up trials .

- Risk Mitigation : Predefine alternative routes (e.g., photoredox catalysis) if Rh-based systems underperform .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.